(4-Tert-butylphenyl) 4-methylbenzenesulfonate

Catalog No.
S12402474
CAS No.
7598-28-9
M.F
C17H20O3S
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Tert-butylphenyl) 4-methylbenzenesulfonate

CAS Number

7598-28-9

Product Name

(4-Tert-butylphenyl) 4-methylbenzenesulfonate

IUPAC Name

(4-tert-butylphenyl) 4-methylbenzenesulfonate

Molecular Formula

C17H20O3S

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C17H20O3S/c1-13-5-11-16(12-6-13)21(18,19)20-15-9-7-14(8-10-15)17(2,3)4/h5-12H,1-4H3

InChI Key

SUCZYFLKGVGAFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C

(4-Tert-butylphenyl) 4-methylbenzenesulfonate is an organic compound characterized by its sulfonate group attached to a methylbenzene ring, which is further substituted by a tert-butylphenyl group. This compound belongs to the class of sulfonates, known for their diverse applications in pharmaceuticals and chemical synthesis. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility properties.

The chemical reactivity of (4-Tert-butylphenyl) 4-methylbenzenesulfonate primarily involves nucleophilic substitution reactions, where the sulfonate group can be displaced by nucleophiles. Common reactions include:

  • Nucleophilic Aromatic Substitution: The sulfonate group can be replaced by amines or alcohols, leading to the formation of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the sulfonate can hydrolyze, releasing the corresponding alcohol and forming a sulfonic acid.

These reactions are significant in synthetic organic chemistry for creating more complex molecules.

The biological activity of (4-Tert-butylphenyl) 4-methylbenzenesulfonate may be influenced by its structural features. Compounds with similar structures often exhibit various pharmacological effects, including:

  • Antimicrobial Activity: Some sulfonates have shown effectiveness against bacterial strains.
  • Anti-inflammatory Properties: Certain derivatives may inhibit inflammatory pathways, making them candidates for therapeutic applications.

The specific biological activities of this compound require further investigation through bioassays and pharmacological studies to establish its efficacy and safety profile .

Several methods can be employed to synthesize (4-Tert-butylphenyl) 4-methylbenzenesulfonate, including:

  • Direct Sulfonation: The reaction of 4-methylbenzenesulfonic acid with 4-tert-butylphenol under acidic conditions.
  • Nucleophilic Substitution: Starting from a suitable sulfonyl chloride, reacting it with 4-tert-butylphenol in the presence of a base.
  • Coupling Reactions: Utilizing coupling agents to link the tert-butylphenyl moiety with the sulfonate group.

These methods highlight the versatility in synthesizing this compound, allowing for modifications that can enhance its properties

(4-Tert-butylphenyl) 4-methylbenzenesulfonate has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in drug synthesis or as a lead compound for developing new therapeutic agents.
  • Chemical Industry: Used as a reagent in organic synthesis and as a surfactant due to its amphiphilic nature.
  • Material Science: Potentially involved in polymerization processes or as a stabilizer in formulations.

The unique structure may confer specific properties that make it suitable for specialized applications .

Interaction studies are crucial for understanding how (4-Tert-butylphenyl) 4-methylbenzenesulfonate interacts with biological targets. These studies typically involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to proteins or enzymes.
  • Dose-Response Curves: Determining the relationship between concentration and biological effect, essential for establishing therapeutic windows.
  • Computational Modeling: Using quantitative structure-activity relationship (QSAR) models to predict interactions based on chemical structure .

Such studies are vital for predicting the efficacy and safety of the compound in therapeutic contexts.

Several compounds share structural similarities with (4-Tert-butylphenyl) 4-methylbenzenesulfonate, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Properties
PhenylmethanesulfonateSimple phenyl group attached to a sulfonateLess sterically hindered than target
Benzenesulfonic Acid DerivativesVarying substituents on benzeneDiverse biological activities
Toluene Sulfonamide CompoundsSulfonamide functional groupKnown for antimicrobial properties

The uniqueness of (4-Tert-butylphenyl) 4-methylbenzenesulfonate lies in its bulky tert-butyl group, which may enhance lipophilicity and alter pharmacokinetic properties compared to simpler analogs .

(4-Tert-butylphenyl) 4-methylbenzenesulfonate, with molecular formula C₁₇H₂₀O₃S and molecular weight 304.4 grams per mole, serves as a versatile substrate in palladium-catalyzed cross-coupling reactions [2]. This tosylate derivative demonstrates exceptional utility in organic synthesis due to its ability to function as an effective leaving group while maintaining stability under various reaction conditions [15]. The compound's aromatic tosylate structure enables selective carbon-carbon and carbon-nitrogen bond formation through well-established catalytic pathways [21].

Role in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction utilizing (4-Tert-butylphenyl) 4-methylbenzenesulfonate has emerged as a powerful method for constructing biaryl frameworks [4] [15]. Research demonstrates that aryl tosylates, including this compound, can undergo effective cross-coupling with organoboronic acids under optimized catalytic conditions [23]. The catalyst system comprised of palladium(II) acetate and specialized ligands enables efficient transmetalation processes essential for carbon-carbon bond formation [7].

Experimental investigations reveal that the optimal catalyst system employs palladium(II) acetate combined with L2 ligand (a specialized biarylphosphine) in tertiary-amyl alcohol solvent [15]. The reaction proceeds at elevated temperatures of 110 degrees Celsius with potassium phosphate serving as the base [15]. Under these conditions, the coupling of (4-Tert-butylphenyl) 4-methylbenzenesulfonate with various arylboronic acids achieves yields ranging from 85 to 98 percent [25].

The mechanistic pathway involves initial oxidative addition of the tosylate to the palladium(0) center, followed by transmetalation with the organoboron reagent [4]. The presence of the tertiary-butyl group on the phenyl ring provides steric stabilization while the tosylate moiety serves as an excellent leaving group [19]. Research indicates that the electron-withdrawing nature of the tosyl group facilitates the oxidative addition step, making these substrates more reactive than corresponding chlorides under mild conditions [21] [27].

Reaction ParameterOptimal Conditions
Catalyst SystemPalladium(II) acetate + L2 ligand
Temperature110°C
BasePotassium phosphate
SolventTertiary-amyl alcohol
Catalyst Loading2-4 mol%
Reaction Time12-24 hours
Typical Yields85-98%

Studies demonstrate that this catalyst system exhibits excellent functional group tolerance, allowing the coupling of heteroarylboronic acids and electron-deficient aryl derivatives [15]. The reaction scope extends to various boron nucleophiles, including boronate esters and trifluoroborate salts, providing synthetic flexibility for complex molecule construction [23].

Amination Reactions with Primary Alkylamines

(4-Tert-butylphenyl) 4-methylbenzenesulfonate participates effectively in palladium-catalyzed amination reactions, particularly with primary alkylamines [31]. The Buchwald-Hartwig amination protocol utilizing this tosylate substrate enables the formation of secondary arylamines under remarkably mild conditions [31]. The reaction system employs bis[tri(ortho-tolyl)phosphine]palladium(0) combined with the hindered Josiphos ligand cyclohexylphenylphosphino-tertiary-butylferrocene [31].

The amination process operates at room temperature, representing a significant advancement compared to traditional cross-coupling methods that require elevated temperatures [31]. Research findings indicate that the reaction proceeds with complete selectivity for monoarylamine formation, avoiding overarylation products commonly observed in amination reactions [31]. The catalyst loading can be reduced to as low as 0.1 mol percent for many substrates, with one documented case achieving successful coupling at 0.01 mol percent loading [31].

Mechanistic studies reveal that the oxidative addition of aryl tosylates to palladium(0) occurs readily at room temperature when using the specialized ligand combination [27]. The presence of bromide ions accelerates the oxidative addition process, and the reaction rate increases in more polar solvents [27]. The tertiary-butyl substituent on the phenyl ring does not significantly hinder the reaction, allowing for efficient amination with various primary alkylamine nucleophiles [31].

Amination Reaction ConditionsValues
TemperatureRoom temperature (25°C)
CatalystBis[tri(ortho-tolyl)phosphine]palladium(0)
LigandCyclohexylphenylphosphino-tertiary-butylferrocene
BaseSodium tertiary-butoxide
SolventToluene
Catalyst Loading0.1-1.0 mol%
Reaction Time12-48 hours
SelectivityComplete monoarylation
Typical Yields90-95%

The substrate scope encompasses both aromatic and aliphatic primary amines, demonstrating broad synthetic utility [31]. Notably, the reaction of aryl tosylates proceeds faster than parallel reactions of aryl triflates under identical conditions, contrary to conventional reactivity patterns [31]. This enhanced reactivity stems from the specific catalyst system's ability to promote oxidative addition of tosylates through favorable electronic and steric interactions [27].

Heck Cross-Coupling for Carbon–Carbon Bond Formation

The Heck cross-coupling reaction employing (4-Tert-butylphenyl) 4-methylbenzenesulfonate represents the first documented examples of tosylate substrates in this transformation [22] [32]. The reaction with activated olefins, particularly methyl acrylate, proceeds efficiently under palladium catalysis to form carbon-carbon bonds [22]. The optimal catalyst system utilizes palladium(II) acetate in combination with triphenylphosphine ligands [32].

Experimental optimization reveals that the ratio of palladium to triphenylphosphine is crucial for reaction efficiency [32]. While traditional Heck reactions employ 2-4 equivalents of triphenylphosphine relative to palladium, the tosylate coupling requires precise ligand ratios for optimal performance [32]. The reaction proceeds at temperatures between 100-110 degrees Celsius in dimethylformamide or dimethylacetamide solvents with triethylamine as the base [32].

The coupling of (4-Tert-butylphenyl) 4-methylbenzenesulfonate with methyl acrylate yields the corresponding arylated product in excellent yields exceeding 80 percent [22]. The reaction mechanism follows the classical Heck pathway involving oxidative addition, alkene coordination and insertion, followed by beta-hydride elimination [8]. The tosylate leaving group facilitates the initial oxidative addition step while the tertiary-butyl substituent provides electronic stabilization of the resulting palladium intermediate [22].

Heck Reaction ParametersSpecifications
CatalystPalladium(II) acetate
LigandTriphenylphosphine
Temperature100-110°C
BaseTriethylamine
SolventDimethylformamide/Dimethylacetamide
Reaction Time0.5-2 hours
Olefin PartnerMethyl acrylate (preferred)
Catalyst Loading2-3 mol%
Yields80-85%

The reaction demonstrates excellent chemoselectivity for the formation of trans-alkene products [8]. Studies indicate that the presence of water must be carefully controlled to prevent hydrolysis of the tosylate substrate and minimize side product formation [32]. The method has been successfully extended to other activated olefins, though methyl acrylate remains the most effective coupling partner for this particular tosylate substrate [22].

XLogP3

5.1

Hydrogen Bond Acceptor Count

3

Exact Mass

304.11331567 g/mol

Monoisotopic Mass

304.11331567 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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